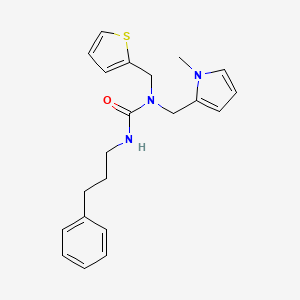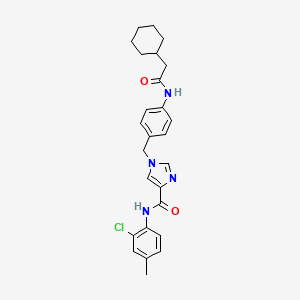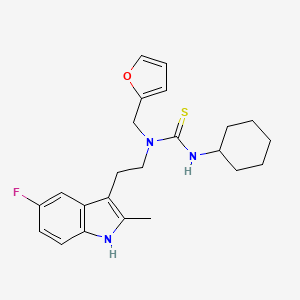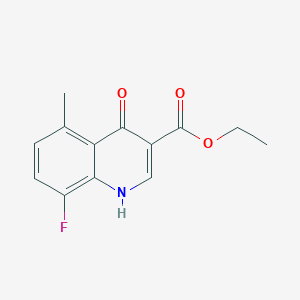![molecular formula C27H27FN6O5S2 B2985267 4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 389071-89-0](/img/structure/B2985267.png)
4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be an organic molecule with several functional groups, including a sulfamoyl group, a fluoroanilino group, a methoxyphenyl group, and a triazol group. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry or materials science.
Synthesis Analysis
Without specific information, it’s difficult to comment on the synthesis of this compound. However, it likely involves several steps, each introducing a different functional group. The synthesis would require careful planning and execution to ensure the correct structure is obtained.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of various functional groups means it could potentially participate in a wide range of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and the functional groups present. For example, it might have particular solubility characteristics, melting/boiling points, and reactivity.Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Interaction
The study of similar compounds has revealed insights into their metabolic pathways and interactions with enzymes. For instance, research on novel antidepressants like Lu AA21004 shows the involvement of various cytochrome P450 enzymes in oxidative metabolism, highlighting the compound's transformation into multiple metabolites through enzymatic reactions. This type of study is crucial for understanding how similar compounds are processed in the body and their potential interactions with other drugs or biological molecules (Hvenegaard et al., 2012).
Chemical Synthesis and Structural Analysis
Research on the synthesis and structural analysis of chemical compounds provides foundational knowledge for the development of new drugs or materials. For example, the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement offers an efficient approach to create structurally complex and potentially bioactive molecules. Such studies contribute to the field of synthetic chemistry by introducing novel methods for constructing chemical entities with specific functional properties (Moreno-Fuquen et al., 2019).
Antimicrobial Activity
Compounds with structural similarities to the one have been explored for their antimicrobial properties. The investigation of novel sulfonamide derivatives, for example, demonstrates the potential of these compounds to inhibit bacterial and fungal growth. Such research is vital for the development of new antimicrobial agents in the face of increasing antibiotic resistance (Ghorab et al., 2017).
Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling it. The specific hazards would depend on the properties of the compound.
Orientations Futures
Future research could involve exploring the properties and potential applications of this compound. This could include investigating its biological activity, its potential use in materials science, or its reactivity in chemical reactions.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O5S2/c1-33(2)41(37,38)19-14-12-18(13-15-19)26(36)29-16-24-31-32-27(34(24)22-10-6-7-11-23(22)39-3)40-17-25(35)30-21-9-5-4-8-20(21)28/h4-15H,16-17H2,1-3H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHQOSCBNBPMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)
![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985189.png)
![N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2985191.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2985193.png)
![N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2985194.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2985197.png)
![2-Chloro-6-fluoro-N-[2-hydroxy-2-(1-methylindol-3-YL)ethyl]benzamide](/img/structure/B2985200.png)


![2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine](/img/structure/B2985205.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2985206.png)